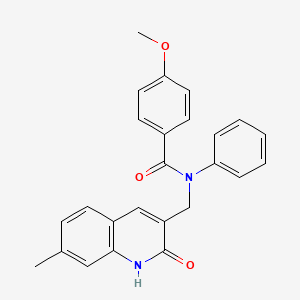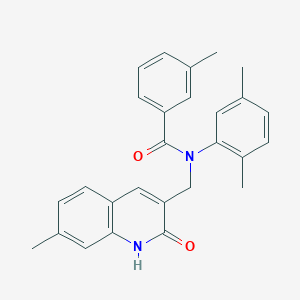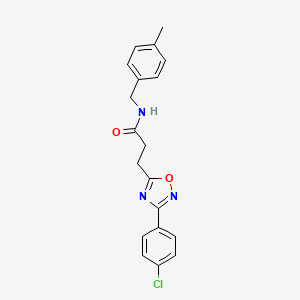
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves the inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide. This enzyme is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. Inhibition of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide by 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide leads to the activation of the Wnt/β-catenin pathway, which can promote cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, pancreatic cancer, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
In vivo studies have shown that 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide can inhibit tumor growth and metastasis in mouse models of breast cancer and pancreatic cancer. It has also been shown to improve cognitive function in mouse models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its potent inhibitory activity against 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide, its ability to inhibit cancer cell growth and sensitize them to chemotherapy, and its potential therapeutic applications in various diseases.
The limitations of using 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide in lab experiments include its low solubility in water, which can limit its bioavailability and require the use of organic solvents. It can also exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the research on 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide include the development of more potent and selective 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide inhibitors, the identification of new therapeutic applications in various diseases, and the investigation of its potential combination with other drugs for synergistic effects. Additionally, the development of new formulation strategies to improve its solubility and bioavailability can also be explored.
Métodos De Síntesis
The synthesis of 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide involves several steps. The starting material is 2-hydroxy-7-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloroacetyl-7-methylquinoline. This intermediate is then reacted with propylamine and sodium hydride to form the final product, 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit glycogen synthase kinase-3 (4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzenesulfonamide has also been implicated in several diseases, including cancer, Alzheimer's disease, and diabetes, making it an attractive target for drug development.
Propiedades
IUPAC Name |
4-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-3-10-23(27(25,26)18-8-6-17(21)7-9-18)13-16-12-15-5-4-14(2)11-19(15)22-20(16)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCBNIYZBSDNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)


![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)





